molecular formula C9H10N2O2S B2714672 ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1236764-27-4

ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2714672
CAS RN: 1236764-27-4
M. Wt: 210.25
InChI Key: QNGBZGBMUGCDPQ-UHFFFAOYSA-N
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Description

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S . It is a type of pyrrole ester, which are often utilized in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .


Synthesis Analysis

The synthesis of pyrrole esters, including ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, can be achieved through enzymatic approaches . For instance, a simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .


Molecular Structure Analysis

The molecular structure of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, and an isothiocyanate group . The molecular weight of this compound is 210.25 .


Physical And Chemical Properties Analysis

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 403.3±45.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 13.92±0.50 .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a compound that has been explored in various synthetic and chemical reaction studies. For example, it serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, showcasing its utility in generating complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivity (Zhu, Lan, & Kwon, 2003). Additionally, it has been utilized in solvent-free synthesis approaches under microwave irradiation, highlighting its adaptability in modern, efficient synthetic methodologies (Khajuria, Saini, & Kapoor, 2013).

Optical Properties and Photoisomerization

The optical properties and photoisomerization behaviors of derivatives of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate have been studied. These studies reveal insights into the electronic structures and photo-reactivity of pyrrole derivatives, contributing to the field of photochemistry and potential applications in light-responsive materials (Vyňuchal et al., 2008).

Insecticidal Activities

Research has also explored the insecticidal properties of novel pyrrole derivatives. For instance, certain derivatives exhibit significant insecticidal effects against major stored-product insect species, offering potential applications in agricultural pest management and the development of new, more effective insecticides (Boukouvala et al., 2016).

Catalysis

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate and its derivatives have been investigated as intermediates in catalytic reactions, including organocatalyzed transesterification reactions. These studies contribute to the development of new catalytic methods that are more efficient and environmentally friendly (Ishihara, Niwa, & Kosugi, 2008).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate are not clearly recognized .

properties

IUPAC Name

ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(10-5-14)4-6(2)11-8/h4,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBZGBMUGCDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

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